molecular formula C22H18N4O B3608396 N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B3608396
M. Wt: 354.4 g/mol
InChI Key: KAIHKONGLVPKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-aminopyridine and 4,6-dimethylpyridine.

    Quinoline Ring Formation: The quinoline ring is often formed via a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final step involves coupling the pyridine and quinoline rings through a carboxamide linkage, typically using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of specific enzymes or as a ligand for certain receptors.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application, but they often include modulation of signaling pathways related to cell growth and inflammation.

Comparison with Similar Compounds

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Pyridine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine derivatives, which also exhibit a wide range of biological activities.

    Quinoline Derivatives: Compounds such as quinoline-4-carboxamide derivatives, which are known for their potential as anti-inflammatory and anticancer agents.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-14-11-15(2)24-21(12-14)26-22(27)18-13-20(16-7-9-23-10-8-16)25-19-6-4-3-5-17(18)19/h3-13H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIHKONGLVPKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
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N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
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N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide
Reactant of Route 6
N-(4,6-dimethylpyridin-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide

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